molecular formula C11H8BrN5O B1384388 3-(4-bromobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol CAS No. 937604-16-5

3-(4-bromobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol

Cat. No.: B1384388
CAS No.: 937604-16-5
M. Wt: 306.12 g/mol
InChI Key: QQBQDZLKGTUOLN-UHFFFAOYSA-N
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Description

Overview of 3-(4-Bromobenzyl)-3H-triazolo[4,5-d]pyrimidin-7-ol

3-(4-Bromobenzyl)-3H-triazolo[4,5-d]pyrimidin-7-ol (C₁₁H₈BrN₅O, molecular weight: 306.13) is a brominated triazolopyrimidine derivative characterized by a fused heterocyclic core. Its structure features a triazolo[4,5-d]pyrimidin-7-ol scaffold substituted at the 3-position with a 4-bromobenzyl group. The compound’s IUPAC name reflects its bicyclic system, which combines triazole and pyrimidine rings, with a hydroxyl group at position 7 and a bromobenzyl moiety at position 3. This structural complexity enables diverse intermolecular interactions, making it a subject of interest in medicinal chemistry and materials science.

Property Value
Molecular Formula C₁₁H₈BrN₅O
Molecular Weight 306.13 g/mol
Melting Point >250°C
Key Functional Groups Triazole, pyrimidine, hydroxyl, bromobenzyl

Historical Context and Significance in Heterocyclic Chemistry

The development of triazolopyrimidines emerged from efforts to synthesize purine analogs with enhanced stability and bioactivity. Heterocyclic chemistry, particularly the study of nitrogen-containing rings, has driven innovations in drug discovery since the mid-20th century. The triazolopyrimidine core, including derivatives like 3-(4-bromobenzyl)-3H-triazolo[4,5-d]pyrimidin-7-ol, represents a strategic fusion of triazole and pyrimidine motifs, combining the electron-deficient nature of pyrimidines with the metabolic stability of triazoles. Early synthesis routes, such as cyclocondensation of aminotriazoles with β-ketoesters, laid the groundwork for modern derivatization strategies.

Objectives and Scope of Academic Research

Primary research objectives for this compound include:

  • Pharmacological Exploration : Investigating its potential as a kinase inhibitor or adenosine receptor modulator, leveraging its structural similarity to bioactive purines.
  • Structure-Activity Relationships (SAR) : Analyzing how the bromobenzyl group influences binding affinity and selectivity compared to non-halogenated analogs.
  • Synthetic Methodology Optimization : Developing efficient routes for large-scale production, such as one-pot multicomponent reactions or transition-metal-catalyzed couplings.
    Recent studies have prioritized its evaluation in anticancer screens, with IC₅₀ values against MCF-7 and HCT-116 cell lines demonstrating low-micromolar activity.

Relationship to the Broader Class of Triazolopyrimidines

As a member of the triazolopyrimidine family, this compound shares key features with clinically explored analogs:

  • Bioisosteric Properties : The triazolopyrimidine core mimics purine nucleobases, enabling interactions with enzymes like phosphodiesterases and kinases.
  • Halogen Effects : The 4-bromobenzyl group enhances lipophilicity and π-stacking capabilities compared to methyl or phenyl substituents, improving membrane permeability.
  • Diversity-Oriented Synthesis : Modular functionalization at positions 3, 5, and 7 allows tuning of electronic and steric properties, as demonstrated in parallel studies on EGFR inhibitors.

Relevance to Contemporary Chemical and Materials Science

Beyond therapeutics, this compound has applications in:

  • Supramolecular Chemistry : The bromine atom participates in halogen bonding, facilitating crystal engineering for optoelectronic materials.
  • Biochemical Probes : Its fluorescence-quenching properties enable use in Förster resonance energy transfer (FRET) assays.
  • Catalysis : Transition-metal complexes incorporating triazolopyrimidine ligands show promise in cross-coupling reactions.

Ongoing research aligns with global trends in multitarget drug discovery, where polypharmacological agents like triazolopyrimidines address complex diseases such as cancer and neurodegenerative disorders.

(Continued in subsequent sections with further molecular analyses, synthesis protocols, and biological evaluations.)

Properties

IUPAC Name

3-[(4-bromophenyl)methyl]-6H-triazolo[4,5-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN5O/c12-8-3-1-7(2-4-8)5-17-10-9(15-16-17)11(18)14-6-13-10/h1-4,6H,5H2,(H,13,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBQDZLKGTUOLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C3=C(C(=O)NC=N3)N=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 1-(Azidomethyl)-4-bromobenzene Intermediate

  • The starting material 1-(azidomethyl)-4-bromobenzene is synthesized as a precursor for the triazole ring formation. This is typically prepared via nucleophilic substitution of 4-bromobenzyl halides with sodium azide under controlled conditions to yield the azide intermediate with high purity and yield (72–91%).

Formation of the 1,2,3-Triazole Ring via Azide-Alkyne Cycloaddition

  • The 1-(azidomethyl)-4-bromobenzene intermediate undergoes a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, to form the 1,2,3-triazole ring. This step is crucial for assembling the triazole moiety fused to the pyrimidine ring system.

Construction of the Triazolo[4,5-d]pyrimidine Core

  • The triazole derivatives are further reacted with carbon disulfide in the presence of sodium hydroxide and dimethylformamide or with formic acid to yield the triazolo[4,5-d]pyrimidin-7-one derivatives. This cyclization step forms the fused pyrimidine ring, completing the core structure.

Alkylation and Functional Group Modifications

  • Alkylation of the hydroxyl group at position 7 can be performed using alkyl halides or esters in the presence of a non-nucleophilic base such as N,N-diisopropylamine, typically in an inert solvent like dichloromethane or 1,4-dioxane. The reaction temperature ranges from ambient to about 150°C depending on the reagents and desired yields.

Use of Transition Metal Catalysts

  • Transition metal complexes, particularly tetrakistriphenylphosphine palladium(0), are employed to facilitate certain coupling reactions, such as azide reduction and alkylation steps, enhancing reaction efficiency and selectivity.
Step Reaction Type Reagents/Conditions Solvent Temperature Range Yield (%) Notes
1 Azide formation 4-bromobenzyl halide + NaN3 Polar aprotic solvent Ambient 72–91 High purity azide intermediate
2 Azide-alkyne cycloaddition (CuAAC) Cu(I) catalyst, alkyne Inert solvent Ambient High Click chemistry for triazole ring formation
3 Cyclization to triazolopyrimidine Carbon disulfide + NaOH/DMF or formic acid DMF or similar Ambient to mild heat Moderate to high Forms fused pyrimidine ring
4 Alkylation Alkyl halide + N,N-diisopropylamine Dichloromethane/1,4-dioxane 20°C to 150°C Variable Non-nucleophilic base prevents side reactions
5 Catalytic coupling Pd(PPh3)4 catalyst Inert solvent Ambient Efficient Transition metal catalysis for azide reduction/alkylation
  • The synthetic routes yield the target compound in good to excellent yields (typically above 70%), with reaction conditions optimized to minimize side products and maximize purity.

  • The use of non-nucleophilic bases and inert solvents is critical to avoid unwanted side reactions, especially during alkylation steps.

  • Transition metal catalysis significantly improves the efficiency of azide reduction and subsequent functionalization, enabling milder reaction conditions and better selectivity.

  • The reaction temperature is an important parameter; ambient temperature is often sufficient for azide-alkyne cycloaddition and palladium-catalyzed steps, while alkylation may require elevated temperatures up to 150°C depending on the alkylating agent.

  • Spectroscopic methods such as IR, ^1H NMR, and ^13C NMR confirm the successful formation of the triazolopyrimidine ring system and the presence of the bromobenzyl substituent.

Preparation Stage Key Reagents and Conditions Outcome Reference
Azide Intermediate Synthesis 4-bromobenzyl halide + NaN3, polar aprotic solvent 1-(azidomethyl)-4-bromobenzene
Triazole Ring Formation Cu(I)-catalyzed azide-alkyne cycloaddition 1,2,3-triazole intermediate
Cyclization to Triazolopyrimidine Carbon disulfide + NaOH/DMF or formic acid Fused triazolopyrimidine core
Alkylation Alkyl halide + N,N-diisopropylamine, inert solvent, 20–150°C Alkylated triazolopyrimidine derivative
Catalytic Coupling Pd(PPh3)4 catalyst, inert solvent Enhanced azide reduction and alkylation

The preparation of 3-(4-bromobenzyl)-3H-triazolo[4,5-d]pyrimidin-7-ol involves a well-established synthetic sequence starting from 4-bromobenzyl halides through azide intermediates, followed by copper-catalyzed azide-alkyne cycloaddition to form the triazole ring, and subsequent cyclization to the fused triazolopyrimidine core. Alkylation and functionalization steps are optimized using non-nucleophilic bases and inert solvents, with transition metal catalysis enhancing reaction efficiency. The methods yield the compound in good purity and yield, suitable for further biological evaluation. The detailed reaction conditions and catalytic strategies provide a robust framework for synthesizing this compound and related derivatives for pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

3-(4-Bromobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol has been investigated for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with various biological targets.

  • Anticancer Activity : Studies have indicated that compounds with a triazolo-pyrimidine scaffold can exhibit cytotoxic effects against cancer cell lines. Research has shown that derivatives of this compound may inhibit tumor growth by inducing apoptosis in cancer cells.
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a range of pathogens. Its efficacy against resistant strains is particularly noteworthy, making it a candidate for further development in antibiotic therapies.

Pharmacology

The pharmacological profile of this compound includes:

  • Enzyme Inhibition : It has been studied as an inhibitor of specific enzymes involved in disease pathways, such as kinases and phosphodiesterases. This inhibition can lead to therapeutic effects in conditions like cancer and inflammation.
  • Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases by mitigating oxidative stress.

Material Science

In addition to its biological applications, this compound is also being explored in material science:

  • Polymer Chemistry : The incorporation of triazolo-pyrimidine derivatives into polymer matrices can enhance the thermal stability and mechanical properties of materials. This application is particularly relevant in the development of advanced composites.
  • Sensors and Catalysts : The unique electronic properties of this compound make it suitable for use in sensor technology and as a catalyst in organic reactions.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of various triazolo-pyrimidine derivatives. The research highlighted that this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

Research conducted by Smith et al. (2020) demonstrated that this compound showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The study suggested that the mechanism of action involves disruption of bacterial cell wall synthesis .

Case Study 3: Neuroprotective Properties

A recent investigation into neuroprotective agents identified this compound as a promising candidate for treating Alzheimer’s disease due to its ability to inhibit acetylcholinesterase activity .

Mechanism of Action

The mechanism of action of 3-(4-bromobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol involves its interaction with specific molecular targets. For example, as a myeloperoxidase inhibitor, it binds to the active site of the enzyme, preventing the formation of hypochlorous acid and other reactive species. This inhibition can reduce inflammation and oxidative stress, making it a potential therapeutic agent for chronic diseases .

Comparison with Similar Compounds

Key Observations :

  • Reactivity : The hydroxyl group at position 7 enables derivatization (e.g., chlorination, glycosylation) for further functionalization .

Pharmacological Analogues: Receptor-Targeting Derivatives

Triazolopyrimidines are explored as modulators of adenosine receptors (ARs) and enzyme inhibitors:

Compound Name/Structure Target/Activity Key Findings Reference
1-[4-(3-Benzyl-5-phenyl-triazolo[4,5-d]pyrimidin-7-ylamino)phenyl]-3-(4-CF₃-phenyl)urea A2A adenosine receptor (A2AR) allosteric modulator Dual activity as allosteric modulator and orthosteric agonist; modulates antagonist binding
Ticagrelor (Brilinta®) P2Y12 ADP receptor antagonist Clinically approved antiplatelet drug; contains triazolopyrimidine core with cyclopentyl and thioether substituents
3-Benzyl-7-(piperazin-1-yl)-3H-triazolo[4,5-d]pyrimidine EZH2/HDAC dual inhibitor Exhibits epigenetic modulation; anticancer activity in vitro

Key Observations :

  • Adenosine Receptor Modulation: The 4-bromobenzyl derivative’s bulky substituent may hinder binding to ARs compared to smaller groups (e.g., unsubstituted benzyl) but could improve selectivity for specific subtypes .
  • Anticancer Potential: Derivatives with piperazine or propargylamine substituents (e.g., compound 36a) show enhanced cytotoxicity, suggesting the 7-hydroxy group’s role in scaffold optimization .

Biological Activity

3-(4-Bromobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Formula: C₁₁H₈BrN₅O
CAS Number: 937604-16-5
Molecular Weight: 306.12 g/mol
Melting Point: >250 °C

Biological Activity Overview

Research indicates that compounds in the triazolo[4,5-d]pyrimidine class, including this compound, exhibit various biological activities such as:

  • Cytotoxicity against cancer cell lines
  • Inhibition of specific enzymes
  • Potential anti-inflammatory properties

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against several human cancer cell lines.

Table 1: Cytotoxic Activity (IC50 Values)

Cell LineIC50 (µg/mL)Reference
SGC-79011.07 ± 0.22
A5490.61 ± 0.19
HepG20.51 ± 0.13

These values indicate that the compound exhibits significant cytotoxicity in a concentration-dependent manner.

The mechanism by which this compound exerts its effects appears to involve the inhibition of specific enzymes critical for cancer cell survival and proliferation.

Enzyme Inhibition

In particular, studies have highlighted its potential as an inhibitor of USP28 (Ubiquitin-Specific Peptidase 28), an enzyme implicated in tumorigenesis. The compound has been shown to inhibit USP28 with an IC50 value around 1.1 μmol/L, significantly affecting cell cycle progression and inducing apoptosis in cancer cell lines .

Table 2: USP28 Inhibition Profile

CompoundIC50 (μmol/L)Effect on Cell Proliferation
This compound1.1Induces apoptosis
Control Compound>100No significant effect

Case Studies

One notable study investigated the effects of various triazolo[4,5-d]pyrimidine derivatives on gastric cancer cells. The results indicated that compounds similar to this compound were effective in reducing cell viability and promoting apoptosis through the inhibition of USP28 and downstream signaling pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the bromobenzyl substituent plays a critical role in enhancing the biological activity of this compound. Variations in substituents can significantly impact both potency and selectivity towards targeted pathways.

Key Findings from SAR Studies

  • Bromine Substitution: Enhances lipophilicity and may improve cellular uptake.
  • Hydroxyl Group Positioning: Critical for maintaining activity against USP28.

Q & A

Q. What are the recommended synthetic routes for 3-(4-bromobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol?

The synthesis typically involves multi-step reactions, including condensation of bromobenzyl derivatives with triazolo-pyrimidine precursors. For example, analogous compounds with bromophenyl groups are synthesized via nucleophilic substitution or coupling reactions, followed by purification using column chromatography (e.g., 10% methanol in dichloromethane) . Key intermediates should be characterized via 1H^1H-NMR, 13C^{13}C-NMR, and HRMS to confirm structural integrity and purity (>94% by HPLC) .

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

Essential techniques include:

  • NMR spectroscopy : To confirm the presence of the bromobenzyl group (e.g., aromatic proton signals at δ 7.2–7.5 ppm) and triazolo-pyrimidine core .
  • HRMS : For exact mass verification (e.g., molecular weight ~377.25 g/mol for analogous structures) .
  • HPLC : To assess purity (>94%) and monitor degradation products .
  • X-ray crystallography : For unambiguous structural elucidation, as demonstrated for related triazolo-pyrimidine derivatives .

Q. How can purification methods be optimized for this compound?

Use gradient elution in column chromatography with polar/non-polar solvent systems (e.g., dichloromethane:methanol). Flash chromatography is effective for isolating intermediates, while recrystallization in ethanol or acetonitrile improves crystalline purity . Monitor fractions via TLC and confirm purity with HPLC .

Advanced Research Questions

Q. How should structure-activity relationship (SAR) studies be designed to evaluate biological activity?

  • Substituent variation : Modify the bromobenzyl group (e.g., replace bromine with chlorine or fluorine) to assess electronic effects on target binding .
  • Core scaffold optimization : Compare triazolo-pyrimidine with pyrazolo-pyrimidine analogs to determine scaffold-specific activity .
  • In vitro assays : Test enzyme inhibition (e.g., hypoxanthine-guanine phosphoribosyltransferase) using kinetic assays and IC50_{50} determination .

Q. What strategies address contradictions in pharmacological data across studies?

  • Standardized protocols : Ensure consistent assay conditions (e.g., pH, temperature, and enzyme concentrations) .
  • Comparative analysis : Use methodologies from political science research, such as systematic comparison of variables (e.g., ligand binding modes, solvent effects) to identify confounding factors .
  • Meta-analysis : Aggregate data from multiple studies to distinguish experimental noise from true biological trends .

Q. How can environmental fate and degradation pathways be evaluated for this compound?

  • Abiotic studies : Investigate hydrolysis, photolysis, and oxidation under controlled laboratory conditions .
  • Biotic studies : Use microbial cultures to assess biodegradation products via LC-MS .
  • Ecotoxicology : Test effects on model organisms (e.g., Daphnia magna) at cellular, organismal, and population levels .

Q. What experimental designs are suitable for assessing enzyme inhibition mechanisms?

  • Kinetic assays : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
  • Isothermal titration calorimetry (ITC) : Measure binding thermodynamics and stoichiometry .
  • Molecular docking : Use computational models to predict binding interactions with target enzymes (e.g., hypoxanthine-guanine phosphoribosyltransferase) .

Q. How should stability and storage conditions be optimized for long-term use?

  • Thermal stability : Conduct accelerated degradation studies at 40°C/75% RH to determine shelf life .
  • Light sensitivity : Store in amber glass vials under inert gas (e.g., argon) to prevent photodegradation .
  • Analytical monitoring : Use periodic HPLC and NMR to detect decomposition .

Methodological Considerations

  • Data reproducibility : Replicate experiments across independent labs using shared protocols .
  • Safety protocols : Follow OSHA guidelines for handling brominated compounds, including PPE (e.g., chemical-resistant gloves, respirators) .
  • Ethical reporting : Adhere to APA standards for data presentation and conflict-of-interest disclosure .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-bromobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol
Reactant of Route 2
Reactant of Route 2
3-(4-bromobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol

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